molecular formula C21H31N3O7S B3969162 N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate

N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate

Cat. No. B3969162
M. Wt: 469.6 g/mol
InChI Key: OHEBFHXMFHIVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate, also known as AZP-531, is a small molecule drug that has shown potential in the treatment of obesity and type 2 diabetes. The drug works by targeting the ghrelin receptor, which is involved in regulating appetite and energy balance.

Mechanism of Action

The ghrelin receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It plays a key role in regulating appetite and energy balance by stimulating the release of growth hormone and increasing food intake. N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate works by selectively activating the ghrelin receptor, which leads to increased growth hormone secretion and reduced food intake.
Biochemical and Physiological Effects:
In addition to its effects on body weight and glucose metabolism, this compound has been shown to have other biochemical and physiological effects. These include increasing insulin sensitivity, reducing inflammation, and improving lipid metabolism. The drug has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate is that it has been well-studied in preclinical models and has shown consistent effects on body weight and glucose metabolism. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the drug's mechanism of action is complex and involves multiple pathways, which may make it difficult to study in vitro.

Future Directions

There are several potential future directions for research on N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate. One area of interest is in the treatment of type 2 diabetes, as the drug has been shown to improve glucose metabolism in preclinical models. Another potential application is in the treatment of neurodegenerative diseases, as the drug has been shown to have neuroprotective effects. Finally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval.

Scientific Research Applications

N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate has been studied extensively in preclinical models and has shown promising results in reducing body weight and improving glucose metabolism. In a study conducted on obese rats, this compound was found to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. These effects were attributed to the drug's ability to activate the ghrelin receptor and increase the production of growth hormone.

properties

IUPAC Name

N-[4-[4-(azepan-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.C2H2O4/c1-16(23)20-17-6-8-19(9-7-17)26(24,25)22-14-10-18(11-15-22)21-12-4-2-3-5-13-21;3-1(4)2(5)6/h6-9,18H,2-5,10-15H2,1H3,(H,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEBFHXMFHIVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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